Cas no 2680681-14-3 (Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its key structural features include a bromo-methoxy substitution pattern on the tetrahydroisoquinoline core, enabling selective functionalization for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates handling during synthetic transformations. This compound is particularly valuable in the preparation of pharmacologically active molecules, such as CNS-targeting agents, due to its rigid scaffold and modifiable functional groups. Its high purity and well-defined reactivity make it a reliable building block for complex heterocyclic synthesis. Suitable for use in cross-coupling reactions, nucleophilic substitutions, and other key transformations.
Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate structure
2680681-14-3 structure
Product name:Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
CAS No:2680681-14-3
MF:C15H20BrNO3
Molecular Weight:342.228203773499
CID:5621314
PubChem ID:165929631

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28297370
    • tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • 2680681-14-3
    • Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
    • インチ: 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-7-10-5-6-12(19-4)13(16)11(10)9-17/h5-6H,7-9H2,1-4H3
    • InChIKey: NIEXLTNVAXCPBS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2=C1CN(C(=O)OC(C)(C)C)CC2)OC

計算された属性

  • 精确分子量: 341.06266g/mol
  • 同位素质量: 341.06266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 356
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 38.8Ų

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28297370-0.5g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
0.5g
$1207.0 2025-03-19
Enamine
EN300-28297370-2.5g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
2.5g
$2464.0 2025-03-19
Enamine
EN300-28297370-0.25g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
0.25g
$1156.0 2025-03-19
Enamine
EN300-28297370-10.0g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
10.0g
$5405.0 2025-03-19
Enamine
EN300-28297370-0.05g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
0.05g
$1056.0 2025-03-19
Enamine
EN300-28297370-5g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3
5g
$3645.0 2023-09-07
Enamine
EN300-28297370-0.1g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
0.1g
$1106.0 2025-03-19
Enamine
EN300-28297370-5.0g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
5.0g
$3645.0 2025-03-19
Enamine
EN300-28297370-1g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3
1g
$1256.0 2023-09-07
Enamine
EN300-28297370-1.0g
tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
2680681-14-3 95.0%
1.0g
$1256.0 2025-03-19

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報

Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: A Comprehensive Overview

The compound with CAS No. 2680681-14-3, commonly referred to as Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is a highly specialized organic molecule with significant applications in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a tetrahydroisoquinoline backbone substituted with a tert-butyl group at the 2-position and bromine and methoxy groups at the 8 and 7 positions, respectively. These substituents contribute to its unique chemical properties and make it a valuable compound for various research and industrial purposes.

Recent studies have highlighted the potential of Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in drug discovery. The tetrahydroisoquinoline moiety is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The bromine and methoxy groups further enhance its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored its role as a lead compound in the development of novel therapeutics for conditions such as neurodegenerative diseases and cardiovascular disorders.

In addition to its pharmacological applications, Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has shown promise in materials science. Its structure allows for the formation of stable complexes with metal ions, making it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in MOF synthesis have further underscored the importance of this compound in creating highly functional materials.

The synthesis of Tert-butyl 8-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves a multi-step process that typically begins with the preparation of the tetrahydroisoquinoline core. This is followed by selective substitution reactions to introduce the bromine and methoxy groups at specific positions. The tert-butyl group is introduced through esterification reactions to complete the structure. The synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product.

From a chemical standpoint, Tert-butyl 8-bromo-7-methoxy-1,2,3,tetrahydroisoquinoline-2-carboxylate exhibits interesting reactivity due to its combination of electron-withdrawing and electron-donating groups. The bromine atom acts as an electron-withdrawing group (EWG), while the methoxy group serves as an electron-donating group (EDG). This balance of electronic effects influences the molecule's reactivity in various chemical transformations. For instance, the bromine atom can act as a leaving group in substitution reactions or participate in electrophilic aromatic substitution under certain conditions.

Recent research has also focused on understanding the stereochemical properties of Tert-butyl 8-bromo-7-methoxy-tetrahydroisoquinoline carboxylate. The tetrahydroisoquinoline ring system can adopt different conformations depending on the substituents attached to it. This conformational flexibility plays a crucial role in determining the molecule's interactions with biological targets or other molecules in solution. Advanced computational methods have been employed to study these conformational changes and predict their impact on molecular behavior.

In terms of applications beyond drug discovery and materials science,Tert-butyl 8-bromo-7-methoxy-tetrahydroisoquinoline carboxylate has also been explored for its potential in organic electronics. Its ability to form self-assembled monolayers (SAMs) on various substrates makes it a candidate for use in organic field-effect transistors (OFETs) and other electronic devices. Initial studies have shown that SAMs formed from this compound exhibit favorable electronic properties such as high charge carrier mobility.

Furthermore,the presence of both bromine and methoxy groups makes Tert-butyl 8-bromo-tetrahydroisoquinoline carboxylic acid ester amenable to further functionalization through nucleophilic aromatic substitution or other coupling reactions.These modifications can be used to tailor its properties for specific applications,such as increasing its stability or enhancing its ability to bind to certain receptors.

From an environmental standpoint,researchers have also investigated the biodegradation pathways of Tert-butylethylene isoquinolinesulfonamide derivatives like this compound.Under aerobic conditions,it undergoes hydrolysis followed by microbial degradation.The identification of these pathways is essential for assessing their environmental impact and ensuring sustainable practices during their production and use.

In summary,Tert-butylethylene isoquinoledicarboxylic acid derivatives like CAS No. 2680681 are versatile compounds with wide-ranging applications across multiple disciplines.Recent advancements in their synthesis,bioactivity studies,and material science applications highlight their importance in modern research.The continued exploration of their properties will undoubtedly lead to new breakthroughs in fields ranging from medicine to electronics.As research progresses,this compound will likely find even more innovative uses that benefit society at large.

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